3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
描述
属性
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization of 2-Amino-5-Nitrobenzophenone Derivatives
The synthesis begins with 2-amino-5-nitrobenzophenone, which undergoes cyclization to form the diazepine core. In a solvent-free approach, 2-amino-5-nitrobenzophenone reacts with Fmoc-protected amino acids (e.g., Fmoc-glycine or Fmoc-alanine) in the presence of thionyl chloride (SOCl₂) to activate carboxyl groups. Triethylamine (Et₃N) facilitates deprotection, yielding a seven-membered benzodiazepine ring. Subsequent methyl group introduction via dimethyl sulfate (Me₂SO₄) and sodium methoxide (MeONa) completes the 1-methyl substituent.
A critical step involves reducing the nitro group to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid. This one-pot reduction achieves >80% conversion under mild conditions (4 hours at room temperature). The solvent-free methodology minimizes waste, aligning with green chemistry principles.
Enantiomeric Resolution of Racemic Intermediates
The compound exists as a racemate post-synthesis, necessitating chiral resolution for pharmacological applications. Zheng et al. (2009) resolved racemic 3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,diazepin-2-one using (R)-1-phenylethyl carbonate derivatives. Diastereomers were separated via silica gel chromatography, yielding 406 mg of enantiomerically pure (R)-isomer with >99% enantiomeric excess (ee).
Alternative methods employ chiral auxiliaries or enzymatic resolution, though chromatography remains predominant for small-scale synthesis.
Optimization of Reaction Conditions
Solvent-Free vs. Solvent-Assisted Synthesis
Comparative studies highlight the efficiency of solvent-free protocols. A 2016 study achieved 92% yield for alprazolam (a structural analog) under solvent-free conditions, compared to 78% in dichloromethane (CH₂Cl₂). The absence of solvents reduces purification complexity and enhances atom economy. However, solvent-assisted methods using CH₂Cl₂ or ethanol remain viable for heat-sensitive intermediates.
Table 1: Yield Comparison Across Synthetic Methods
Role of Catalysts and Reagents
Stannous chloride (SnCl₂) is indispensable for nitro reduction, acting as both a Lewis acid and reducing agent. Its stoichiometric use (3.3 equivalents) ensures complete conversion without over-reduction byproducts. Copper iodide (CuI) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyze Sonogashira couplings during side-chain modifications, though these steps are omitted in the target compound’s synthesis.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The ¹H NMR spectrum of 3-amino-1-methyl-5-phenyl-1H-benzo[e]diazepin-2(3H)-one exhibits distinct signals:
-
Aromatic protons : Multiplet between δ 7.20–7.85 ppm (9H, Ar-H).
-
Amine proton : Broad singlet at δ 5.12 ppm (2H, exchangeable).
IR spectra confirm the carbonyl stretch (C=O) at 1680 cm⁻¹ and N-H bends at 3350 cm⁻¹.
Purity Assessment
High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric purity. The (R)-enantiomer elutes earlier than the (S)-form under normal-phase conditions (hexane:isopropanol 90:10). Melting points for intermediates (e.g., 226–227°C for 7-nitro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one) further ensure batch consistency.
Industrial Scalability and Challenges
科学研究应用
Basic Information
- IUPAC Name : 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
- CAS Number : 103343-65-3
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.310 g/mol
Chemistry
This compound serves as a crucial building block in the synthesis of more complex benzodiazepine derivatives. Its structural characteristics allow for various chemical modifications, leading to the development of novel compounds with potentially enhanced biological activities.
Biology
Research has focused on the biological interactions of this compound with macromolecules such as proteins and nucleic acids. Studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development aimed at treating infections and malignancies.
Medicine
The compound is primarily explored for its pharmacological effects, particularly as an anxiolytic or anticonvulsant agent. Its mechanism of action involves interaction with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for managing anxiety disorders and seizures.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific chemical and physical properties. Its versatility allows it to be incorporated into various formulations and processes.
Case Study 1: Anxiolytic Effects
A study investigated the anxiolytic properties of this compound in animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups. The findings suggest potential applicability in treating anxiety disorders.
Case Study 2: Anticancer Activity
Research exploring the anticancer potential revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
作用机制
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor subtypes.
相似化合物的比较
Comparison with Similar Compounds
The pharmacological and chemical profiles of 3-amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one are best understood through systematic comparison with structurally related benzodiazepines. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Benzodiazepines
Key Findings:
The C3 amino group differentiates it from most benzodiazepines (which typically have nitro or chloro groups at C7/C2).
Pharmacokinetic Differences :
- Clonazepam and nitrazepam exhibit long plasma half-lives (19–60 hours for clonazepam; ~40 hours for nitrazepam) due to nitro groups enhancing metabolic stability . In contrast, the target compound’s pharmacokinetics remain uncharacterized.
- Neurounina-1 showed dose-dependent AUC values (1–500 ng/mL in beagle dogs), suggesting linear pharmacokinetics at therapeutic doses .
Mechanistic Divergence: While most benzodiazepines act via GABA-A receptor potentiation, Neurounina-1 exerts neuroprotection through NCX transporter activation, a unique mechanism among benzodiazepines . The target compound’s amino group at C3 may facilitate interactions with non-GABA targets (e.g., ion channels or enzymes), though this requires validation .
生物活性
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one, a compound belonging to the benzodiazepine class, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
- CAS Number : 103343-65-3
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, the compound exhibits anxiolytic and sedative effects. Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological profile .
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine family, including this compound, are effective in reducing anxiety and inducing sedation. This is primarily due to their ability to enhance GABA receptor activity .
Anticonvulsant Properties
Benzodiazepines are also known for their anticonvulsant properties. The compound's mechanism of action at GABA receptors suggests potential utility in treating seizure disorders .
Antimicrobial and Anticancer Activities
Studies have shown that derivatives of benzodiazepines can possess antimicrobial and anticancer properties. While specific research on the direct effects of this compound is limited, its structural similarities to other active compounds suggest potential in these areas .
In Vitro Studies
A study investigating various benzodiazepine derivatives demonstrated that modifications in their structure could significantly alter biological activity. For instance, the introduction of specific substituents on the phenyl ring enhanced potency against certain biological targets .
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| 12a | G9a Inhibition | Not specified |
| 5l | AChE Inhibition | 3.98 ± 1.07 |
| 5j | BChE Inhibition | Not specified |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that variations in substituents on the benzodiazepine scaffold can lead to significant differences in biological activity. For example, compounds with electron-donating groups exhibited enhanced inhibitory effects against acetylcholinesterase (AChE) compared to those with electron-withdrawing groups .
化学反应分析
Substitution Reactions
The hydroxyimino and amino groups in the benzodiazepine core enable regioselective substitution. Key pathways include:
a. Alkylation
Microwave-assisted alkylation with aminoethyl chlorides directs reactivity to the N-4 position under basic conditions (K₂CO₃/DMF). Theoretical calculations (MP2/6-31G*) confirm that deprotonation at N-4 is rate-limiting, favoring this pathway under microwave heating .
| Reaction | Conditions | Product |
|---|---|---|
| N-4 alkylation | K₂CO₃, DMF, microwave (90 s) | N-4-alkylated benzodiazepine |
b. Nucleophilic Substitution
The C-3 bromide derivative reacts with oxygen-, nitrogen-, and sulfur-based nucleophiles (e.g., thiols, amines) to form substituted derivatives . For example:
Oxidation and Reduction
a. Oxidation
The hydroxyimino group undergoes oxidation to form a ketone or nitroso derivative. Chromium-based oxidants (e.g., CrO₃) or KMnO₄ are typically used.
b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imino group to an amine, altering pharmacological activity.
Cyclization and Ring Expansion
a. Quinazoline Formation
Under acetic acid catalysis, the benzodiazepine undergoes ring contraction to form 1,4-dihydroquinazolines. This rearrangement involves cleavage of the diazepine ring and reformation into a six-membered heterocycle .
b. Heterocycle Fusion
Condensation with 2-aminophenol or 2-aminothiophenol yields benzo[b] oxa(thia)zepines. For example:
Acid/Base-Mediated Reactions
a. Deprotonation
Deprotonation at C-3 generates chiral enolates, which react with electrophiles (e.g., alkyl halides) to form stereospecific derivatives. DFT calculations reveal inversion barriers of ~17.5 kcal/mol for enolate interconversion .
b. Hydrolysis
Under acidic conditions (HCl/H₂O), the lactam ring hydrolyzes to form a dicarboxylic acid derivative.
Coupling Reactions
a. Suzuki-Miyaura Coupling
The phenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling structural diversification .
Key Research Findings
- Regioselectivity : Alkylation at N-1 vs. N-4 is controlled by reaction conditions (e.g., microwave vs. conventional heating) .
- Stereochemical Outcomes : C-3 substituents enforce conformational locking (M- or P-configuration), influencing reactivity .
- Biological Implications : Substitution at C-3 enhances GABA receptor affinity, while N-4 modifications alter metabolic stability .
常见问题
Q. Q: What are the key steps and challenges in synthesizing 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one?
A: Synthesis typically involves cyclization of precursors like 2-amino-4-fluorobenzophenone derivatives. A modified hexamethylenetetramine-based cyclization (Blazevic-Kajfez method) is commonly employed . Challenges include regioselectivity in forming the seven-membered diazepine ring and maintaining stereochemical integrity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like uncyclized intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Structural Characterization
Q. Q: Which analytical techniques are most reliable for confirming the structure of this compound?
A:
- X-ray crystallography : Resolves 3D conformation and validates the benzodiazepine core. SHELXL software is widely used for refining crystallographic data .
- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl at N1, phenyl at C5). Aromatic protons appear as complex multiplets (δ 7.2–8.1 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (CHNO, theoretical 252.11 g/mol) with <2 ppm error .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the compound’s interaction with GABAA_AA receptors?
A:
- Radioligand binding assays : Use H-flunitrazepam to quantify affinity (K) at benzodiazepine-binding sites .
- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing α/β/γ GABA subunits reveal modulation of chloride currents .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, highlighting interactions (e.g., hydrogen bonds with α1-His102) .
Data Contradictions in Physicochemical Properties
Q. Q: How to resolve discrepancies in reported melting points or solubility data?
A:
- Differential Scanning Calorimetry (DSC) : Accurately measures melting point (expected range: 180–200°C) under inert gas to avoid decomposition .
- HPLC purity analysis : Correlate solubility (e.g., in DMSO or ethanol) with impurity profiles. Use Hansen solubility parameters to predict solvent compatibility .
- Literature cross-validation : Prioritize peer-reviewed studies over vendor data (e.g., lacks critical parameters, whereas provides reproducible methods) .
Stability Under Experimental Conditions
Q. Q: What protocols ensure compound stability during biological assays?
A:
- Storage : Lyophilized powder at -20°C in amber vials prevents photodegradation. In solution (DMSO), use within 48 hours to avoid hydrolysis .
- pH control : Buffers (pH 7.4 PBS) minimize degradation of the lactam ring. Monitor via LC-MS for byproducts like hydrolyzed amines .
Structure-Activity Relationship (SAR) Exploration
Q. Q: What modifications enhance selectivity for GABAA_AA receptor subtypes?
A:
- N1 substituents : Bulkier groups (e.g., isopropyl) reduce α1 affinity but improve α2/α3 selectivity .
- C3 amino group : Acetylation decreases potency, while alkylation (e.g., propyl) alters pharmacokinetics .
- C5 phenyl substitution : Electron-withdrawing groups (e.g., fluoro) enhance binding via hydrophobic interactions .
Analytical Method Development
Q. Q: How to quantify trace impurities in synthesized batches?
A:
- LC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) with MRM transitions for target (m/z 252→180) and impurities (e.g., des-methyl byproduct, m/z 238→166) .
- Forced degradation studies : Expose to heat (60°C), UV light, or acidic/basic conditions to identify degradation pathways .
Computational Modeling for Reactivity Prediction
Q. Q: Which computational tools predict regioselectivity in derivatization reactions?
A:
- Density Functional Theory (DFT) : Gaussian 16 calculates transition-state energies for reactions (e.g., alkylation at N1 vs. C3) .
- Machine learning : Train models on benzodiazepine reaction datasets (e.g., USPTO) to predict yields under varying conditions .
Green Chemistry Approaches
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
